

Application Note: Solid-Phase Synthesis Applications of Cyclopentylmethanesulfonyl Fluoride (CPMSF)

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Compound of Interest

Compound Name: Cyclopentylmethanesulfonyl fluoride

Cat. No.: B13155580

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Target Audience: Researchers, scientists, and drug development professionals specializing in chemoproteomics, covalent ligand discovery, and peptide engineering.

Executive Summary & Mechanistic Rationale

The integration of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry into solid-phase synthesis (SPS) has revolutionized the rapid generation of covalent inhibitor libraries and engineered peptides[1]. While aryl sulfonyl fluorides and fluorosulfates are well-documented, **cyclopentylmethanesulfonyl fluoride** (CPMSF) (CAS: 1897547-53-3) has emerged as a highly specialized aliphatic warhead.

Why CPMSF? Unlike highly activated heteroaryl sulfonyl fluorides, aliphatic sulfonyl fluorides like CPMSF possess a tempered intrinsic electrophilicity. They act as "latent" warheads that resist aqueous hydrolysis and non-specific proteome reactivity, only undergoing nucleophilic attack when perfectly oriented within a target protein's binding pocket (proximity-driven activation)[2]. Furthermore, the cyclopentylmethane moiety provides a flexible, lipophilic spacer

that effectively engages hydrophobic sub-pockets (such as those in intracellular lipid-binding proteins or kinase DFG-out conformations) without introducing the rigid planarity and potential stacking liabilities of aryl groups[3].

In the context of Solid-Phase Peptide Synthesis (SPPS), CPMSF is exceptionally valuable because the S(VI)-F bond is completely orthogonal to standard peptide chemistry. It is stable to both the basic conditions of Fmoc deprotection (20% piperidine) and the harsh acidic conditions of global cleavage (95% TFA)[4].

Comparative Profiling of SuFEx Warheads on Solid Support

To select the appropriate SuFEx warhead for solid-phase library generation, one must balance intrinsic reactivity with synthetic stability. CPMSF occupies a unique "Goldilocks" zone for late-stage functionalization.

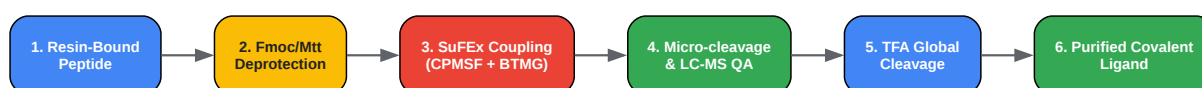
Table 1: Reactivity and Stability Profiles of SuFEx Warheads in SPPS

Warhead Class	Example Compound	Stability to 20% Piperidine (Base)	Stability to 95% TFA (Acid)	Intrinsic Electrophilicity	Primary Target Residues in Proteome
Aliphatic Sulfonyl Fluoride	CPMSF	High	Excellent	Moderate (Latent)	Lys, Tyr, His, N-terminus
Aryl Sulfonyl Fluoride	Benzenesulfonyl fluoride	Moderate	Excellent	High	Tyr, Lys, His, Ser
Aryl Fluorosulfate	Phenyl fluorosulfate	High	Excellent	Low (Requires activation)	Tyr (Strictly proximity-driven)

Workflow & Mechanistic Pathways

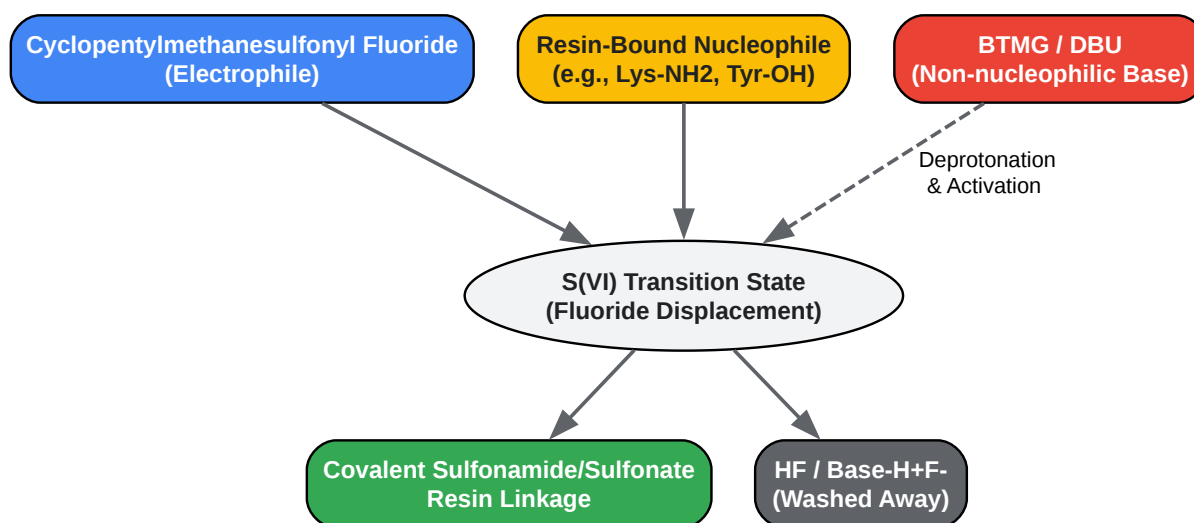
The solid-phase incorporation of CPMSF relies on base-catalyzed SuFEx. Because aliphatic sulfonyl fluorides are less reactive than their aryl counterparts, the use of a strong, non-nucleophilic base—such as 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—is critical. The base deprotonates the resin-bound nucleophile (e.g., the

-amino group of Lysine or the phenolic hydroxyl of Tyrosine), driving the displacement of the fluoride ion.



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Caption: Workflow for the solid-phase incorporation of CPMSF into peptide scaffolds.



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Caption: Base-catalyzed SuFEx mechanism of CPMSF with resin-bound nucleophiles.

Experimental Protocol: On-Resin SuFEx Derivatization with CPMSF

This protocol outlines a self-validating system for the late-stage functionalization of a resin-bound peptide containing a free primary amine (e.g., an Mtt-protected Lysine side chain or a free N-terminus) using CPMSF[5].

Materials Required

- Resin: Rink Amide AM or Wang resin loaded with the target sequence (0.1 mmol scale).
- Warhead: **Cyclopentylmethanesulfonyl fluoride** (CPMSF).
- Base: 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) or DBU.
- Solvents: Anhydrous N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Dimethylformamide (DMF).
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

- Transfer 0.1 mmol of the resin-bound peptide (bearing a free amine) into a fritted solid-phase synthesis syringe.
- Swell the resin in anhydrous NMP (3 mL) for 30 minutes at room temperature.
- Drain the solvent completely.

Step 2: SuFEx Coupling Reaction Causality Note: Anhydrous NMP is preferred over DMF here to maximize the solubility of the lipophilic CPMSF and to minimize any trace moisture that could competitively hydrolyze the sulfonyl fluoride under strongly basic conditions.

- Prepare a coupling solution containing CPMSF (0.5 mmol, 5.0 equiv) and BTMG (0.5 mmol, 5.0 equiv) in 2 mL of anhydrous NMP.
- Add the solution to the resin.

- Cap the syringe and agitate gently at 60 °C for 16 hours. (Aliphatic sulfonyl fluorides require mild heating to achieve quantitative conversion on solid support[1]).

Step 3: Stringent Washing

- Drain the reaction mixture.
- Wash the resin sequentially to remove unreacted CPMSF and guanidinium salts:
 - DMF (5 × 3 mL, 1 min each)
 - DCM (5 × 3 mL, 1 min each)
 - Methanol (3 × 3 mL, 1 min each)
 - DCM (3 × 3 mL, 1 min each)
- Dry the resin under vacuum for 15 minutes.

Step 4: Self-Validation (Micro-Cleavage & LC-MS) Trustworthiness Check: Never proceed to global cleavage without verifying the SuFEx conversion.

- Transfer ~2 mg of dried resin to a microcentrifuge tube.
- Add 100 µL of the Cleavage Cocktail (TFA/TIPS/H₂O). Incubate for 1 hour at room temperature.
- Precipitate the peptide in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.
- Analyze via LC-MS: Look for a mass shift of +147.06 Da relative to the unfunctionalized peptide precursor. This corresponds to the addition of the cyclopentylmethanesulfonyl group () following the loss of HF.

Step 5: Global Cleavage and Isolation

- Once conversion is confirmed, treat the bulk resin with 3 mL of the Cleavage Cocktail for 2 hours at room temperature.
- Filter the cleavage solution into a conical tube containing 30 mL of ice-cold diethyl ether to precipitate the CPMSF-functionalized peptide.
- Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.
- Lyophilize the crude product prior to RP-HPLC purification.

Troubleshooting & Optimization Insights

- **Incomplete Conversion:** If LC-MS indicates unreacted starting material, the steric bulk of the cyclopentyl group may be hindering access to the resin-bound nucleophile. Solution: Add a catalytic amount (0.1 equiv) of 4-Dimethylaminopyridine (DMAP) alongside BTMG, or perform a double-coupling cycle.
- **Premature Hydrolysis:** The S(VI)-F bond is highly stable, but the presence of water during the base-catalyzed step can lead to the formation of a sulfonic acid byproduct. Solution: Ensure all solvents are strictly anhydrous and conduct the SuFEx reaction under an inert atmosphere (Nitrogen/Argon) if ambient humidity is high.

References

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